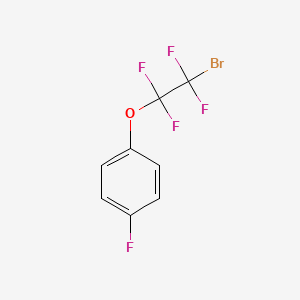

1-(2-Bromo-1,1,2,2-tetrafluoroethoxy)-4-fluorobenzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“1-(2-Bromo-1,1,2,2-tetrafluoroethoxy)-4-fluorobenzene” is a chemical compound with the molecular weight of 303.05 . It is also known as “1-(2-Bromo-1,1,2,2-tetrafluoroethoxy)-2-methoxybenzene” and "beta-Bromo-2-methoxy-alpha,alpha,beta,beta-tetraflurophenetole" .

Physical And Chemical Properties Analysis

“this compound” is a liquid at ambient temperature .Aplicaciones Científicas De Investigación

Organic Synthesis and Catalysis

- The synthesis and application of fluorinated compounds like 1-bromo-2-fluorobenzene have been explored for their utility as intermediates in organic synthesis. These compounds are often used in the preparation of diazonium salts, which are pivotal in the synthesis of various organic molecules (Rutherford & Redmond, 2003).

- Research on the crystal structure of tetrafluorobenzene derivatives has shown the significance of weak intermolecular interactions, such as C–H⋯F–C hydrogen bonding, in influencing the structural properties of these compounds. Such insights are crucial for the design of new materials and for understanding the physical properties of fluorinated aromatic compounds (Thakur et al., 2010).

Photophysics and Photochemistry

- Studies on the photodissociation of bromo-fluorobenzene derivatives provide valuable information on the energy distribution and reaction mechanisms upon UV irradiation. Such research can inform the development of photoresponsive materials and deepen our understanding of the photostability of fluorinated aromatic compounds (Gu et al., 2001).

Material Science and Engineering

- The electrochemical properties of fluorinated benzene derivatives have been explored for applications in lithium-ion batteries. As additives, these compounds can enhance the thermal stability and safety of batteries, illustrating the importance of fluorinated molecules in improving the performance and safety of energy storage technologies (Zhang, 2014).

Fluorination Techniques and Applications

- Fluorination techniques using xenon difluoride in the presence of boron trifluoride etherate have been applied to various aromatic compounds, including benzene derivatives. These studies highlight the versatility of fluorination reactions in organic synthesis and the potential utility of fluorinated intermediates in developing novel compounds (Fedorov et al., 2015).

Safety and Hazards

Propiedades

IUPAC Name |

1-(2-bromo-1,1,2,2-tetrafluoroethoxy)-4-fluorobenzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF5O/c9-7(11,12)8(13,14)15-6-3-1-5(10)2-4-6/h1-4H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTRAZHSZJKXMOR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC(C(F)(F)Br)(F)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(benzyloxy)-1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)ethan-1-one](/img/structure/B2534531.png)

![2-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2534532.png)

![N-(2-(diethylamino)ethyl)-2-methoxy-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2534534.png)

![3-(3,4-dimethylphenyl)-8-methoxy-5-(4-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2534537.png)

![5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2534540.png)

methanone](/img/structure/B2534544.png)

![N-[(2-Phenylpyridin-4-yl)methyl]but-2-ynamide](/img/structure/B2534548.png)

![1-[4-(Dimethylamino)benzyl]piperidin-4-amine dihydrochloride](/img/no-structure.png)